

Application Note and Protocol for Assessing Denagliptin Tosylate Stability in Solution

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Compound of Interest		
Compound Name:	Denagliptin Tosylate	
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This document provides a detailed protocol for assessing the stability of **Denagliptin Tosylate** in solution under various stress conditions. The methodology is designed to establish the degradation profile of the drug substance, which is a critical step in drug development and formulation.

Introduction

Denagliptin Tosylate is a dipeptidyl peptidase-4 (DPP-4) inhibitor, investigated for the treatment of type 2 diabetes mellitus.[1] Understanding its stability in solution is paramount for the development of a safe, effective, and stable pharmaceutical formulation. Forced degradation studies are essential to identify potential degradation products and elucidate degradation pathways.[1] In solution, Denagliptin has been shown to degrade predominantly through cyclization to form an amidine, which then epimerizes and subsequently hydrolyzes to a diketopiperazine.[1]

This protocol outlines the procedures for subjecting **Denagliptin Tosylate** solutions to stress conditions including acid, base, neutral hydrolysis, oxidation, and photolysis. It also details a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of **Denagliptin Tosylate** and its degradation products.

Materials and Reagents



- Denagliptin Tosylate reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium acetate (analytical grade)
- Formic acid (analytical grade)
- Hydrochloric acid (analytical grade)
- Sodium hydroxide (analytical grade)
- Hydrogen peroxide (30%, analytical grade)
- Purified water (Milli-Q or equivalent)

Experimental Protocols

Preparation of Stock and Working Solutions

- Denagliptin Tosylate Stock Solution (1 mg/mL): Accurately weigh 10 mg of Denagliptin
 Tosylate reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and
 dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
- Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the appropriate stress medium (e.g., 0.1 M HCl, 0.1 M NaOH, water, etc.) for the degradation studies.

Forced Degradation Studies

For each condition, a sample of the **Denagliptin Tosylate** working solution (100 μ g/mL) is subjected to the following stress conditions. A control sample, protected from the stress condition, should be analyzed concurrently.

 Acid Hydrolysis: Mix equal volumes of the 200 µg/mL Denagliptin Tosylate solution (in 50:50 acetonitrile/water) and 0.2 M HCl to achieve a final concentration of 100 µg/mL in 0.1 M HCl. Incubate at 60°C for 24 hours.



- Base Hydrolysis: Mix equal volumes of the 200 µg/mL Denagliptin Tosylate solution and 0.2 M NaOH to achieve a final concentration of 100 µg/mL in 0.1 M NaOH. Incubate at 60°C for 24 hours.
- Neutral Hydrolysis: Use the working solution prepared in purified water. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix equal volumes of the 200 μg/mL **Denagliptin Tosylate** solution and 6% hydrogen peroxide to achieve a final concentration of 100 μg/mL in 3% H₂O₂. Store at room temperature for 24 hours.
- Photolytic Degradation: Expose the working solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines.

Sample Preparation for UPLC Analysis

Prior to injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples with the mobile phase to a final concentration of approximately 10 µg/mL. Filter the samples through a 0.22 µm syringe filter.

Stability-Indicating UPLC Method

The following UPLC method is proposed for the analysis of **Denagliptin Tosylate** and its degradation products. This method is based on common practices for the analysis of similar DPP-4 inhibitors and should be validated prior to use.



Parameter	Condition
Column	Waters Acquity UPLC BEH C18, 1.7 μm, 2.1 x 100 mm (or equivalent)
Mobile Phase A	10 mM Ammonium Acetate in water, pH adjusted to 4.5 with formic acid
Mobile Phase B	Acetonitrile
Gradient	Time (min)
Flow Rate	0.3 mL/min
Injection Volume	2 μL
Column Temperature	40°C
Detector	UV at 265 nm

Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise table to allow for easy comparison of the stability of **Denagliptin Tosylate** under different conditions.

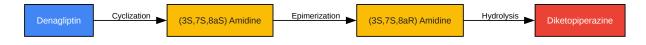
Table 1: Summary of Forced Degradation Studies of Denagliptin Tosylate



Stress Condition	Incubation Time (hours)	Incubation Temperatur e (°C)	% Assay of Denagliptin Tosylate	Number of Degradatio n Products	% Area of Major Degradatio n Product
Control	0	Room Temperature	100.0	0	N/A
0.1 M HCI	24	60			
0.1 M NaOH	24	60	_		
Water	24	60	_		
3% H ₂ O ₂	24	Room Temperature	_		
Photolytic (UV/Vis)	As per ICH Q1B	Room Temperature	_		

Visualizations

Denagliptin Degradation Pathway

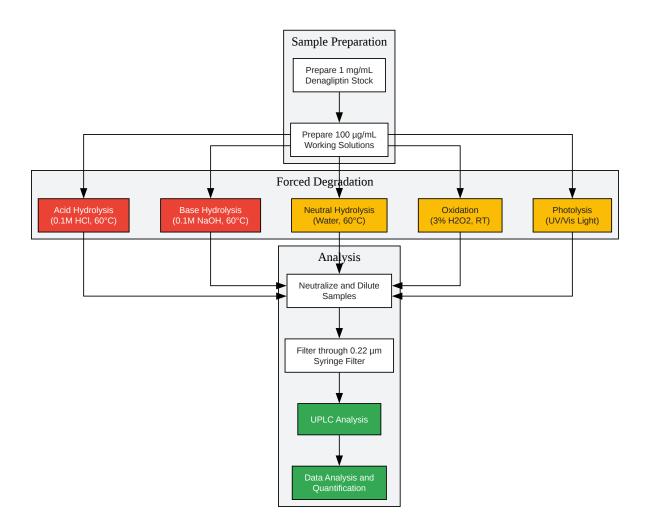


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Caption: Major degradation pathway of Denagliptin in solution.

Experimental Workflow





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Caption: Workflow for the stability assessment of **Denagliptin Tosylate**.



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References

- 1. Elucidating the pathways of degradation of denagliptin PubMed [pubmed.ncbi.nlm.nih.gov]
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